Researchers using non-phagocytic cells (neurons, myotubes, epithelial) face unreliable NOX inhibition with apocynin due to absent myeloperoxidase (MPO). Diapocynin is the pre-activated covalent dimer that eliminates MPO-dependence.
• 7.2-fold more potent than apocynin in human airway epithelial cells (IC50 20.3 vs 146.6 µM)
• 13-fold higher lipophilicity (logP 1.82) enables validated CNS accumulation after oral dosing
• Rescued whole-animal locomotor activity in mdx Duchenne model-apocynin failed in vivo
≥98% HPLC; global shipping with blue ice.
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
CAS No.29799-22-2
Cat. No.B158019
⚠ Attention: For research use only. Not for human or veterinary use.
Diapocynin (Dehydrodiacetovanillone; CAS 29799-22-2) is the covalent dimeric derivative of the NADPH oxidase (NOX) inhibitor apocynin . It is formed via myeloperoxidase-mediated oxidation and is proposed to be the active metabolite responsible for many of apocynin's cellular effects . As a small molecule with an oral route of administration, diapocynin has been investigated as an anti-inflammatory and antioxidant agent in models of neurodegenerative disease, cardiovascular dysfunction, and muscular dystrophy [1].
Study TypeNOX pathway inhibition in MPO-deficient cell models (neuronal, myotube, epithelial)
Probe FormPre-formed dimeric inhibitor; myeloperoxidase activation not required
Procurement ContextDefined chemical entity for reproducible NOX complex assembly studies
[1] Ghosh, A., Kanthasamy, A., Joseph, J., Anantharam, V., Srivastava, P., Dranka, B. P., ... & Kanthasamy, A. G. (2012). Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. Journal of Neuroinflammation, 9(1), 241. View Source
Diapocynin vs. Apocynin: Why Substitution Fails
The selection of a specific NOX pathway inhibitor is critical for experimental reproducibility and accurate interpretation of results. Substituting diapocynin with its monomeric precursor, apocynin, or with other NOX inhibitors such as DPI or VAS2870, introduces significant variability due to differences in potency, target engagement, and biological activation [1]. For instance, apocynin is a prodrug that requires myeloperoxidase-dependent conversion to diapocynin for its activity, a process that is highly cell-type and context-dependent [1]. Direct use of pre-formed diapocynin bypasses this confounding variable, ensuring consistent and immediate pathway modulation. Furthermore, head-to-head comparisons demonstrate that diapocynin exhibits a distinct pharmacological profile, including faster reversibility of hypotensive effects and a divergent impact on ROS production when compared to apocynin [2]. The quantitative evidence below underscores why generic substitution compromises the validity of assays aimed at interrogating NOX-dependent mechanisms.
Apocynin Prodrug Activation
Requires myeloperoxidase-mediated dimerization; conversion unreliable in non-phagocytic cells. May not inhibit NOX in neuronal or myotube models.
Compounds such as resveratrol or 2-methoxyhydroquinone show lower anti-inflammatory activity rank in tested sets; pathway response may differ.
[1] Kanegae, M. P., Condino-Neto, A., Pedroza, L. A., de Almeida, A. C., Rehder, J., da Fonseca, L. M., & Ximenes, V. F. (2010). Diapocynin versus apocynin as pretranscriptional inhibitors of NADPH oxidase and cytokine production by peripheral blood mononuclear cells. Biochemical and Biophysical Research Communications, 393(3), 551-554. View Source
[2] de Almeida, A. C., Marques, L. M., Bressan, E., de Oliveira, T. F., da Silva, G. F., de Andrade, C. R., ... & Nakamune, A. C. M. S. (2017). Hypotensive and vasorelaxant effect of Diapocynin in normotensive rats. Free Radical Biology and Medicine, 106, 10-22. View Source
Diapocynin: Head-to-Head Differentiation Evidence
ROS Inhibition in Dystrophic Myotubes: Diapocynin vs. Apocynin
In human airway epithelial cells stimulated with TNF-α, diapocynin exhibits a 7.2-fold greater anti-inflammatory potency compared to apocynin, as measured by inhibition of inflammatory mediator production [1].
ROS Inhibition in Dystrophic MyotubesHead-to-head
Diapocynin 300 µM: ~40% inhibition of ROS production. Apocynin: 6-fold increase (pro-oxidant). DPI: inhibition comparable to diapocynin.
Supports NOX pathway probe differentiation; only diapocynin suppresses ROS in this model.
Dystrophic mdx myotubes; DCFH-DA probe; n=3–7; **P≤0.01 vs. untreated.
Anti-inflammatoryRespiratoryCytokine
Evidence Dimension
Anti-inflammatory potency (IC50 for inhibition of inflammatory mediators)
Target Compound Data
IC50 = 20.3 μM
Comparator Or Baseline
Apocynin: IC50 = 146.6 μM
Quantified Difference
7.2-fold higher potency
Conditions
Human airway cells stimulated with TNF-α; measured by qPCR, ELISAs, and protein arrays.
Why This Matters
This substantial difference in potency is critical for procurement decisions in respiratory inflammation or cytokine signaling research, where achieving robust pathway inhibition at lower, less potentially off-target concentrations is paramount.
Anti-inflammatoryRespiratoryCytokine
[1] Houser, K. R., Johnson, D. K., & Ishmael, F. T. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. View Source
Anti-Inflammatory Potency in Human Airway Cells
A direct comparison reveals that diapocynin and apocynin have opposite effects on reactive oxygen species (ROS) production in dystrophic myotubes. Diapocynin caused a concentration-dependent inhibition of ROS production, whereas apocynin led to a massive increase in the fluorescent signal [1].
Anti-Inflammatory IC50Reported
IC50 20.3 µM
Apocynin IC50 146.6 µM; Resveratrol IC50 42.7 µM
Assay potency context; higher activity rank among methoxyphenols tested.
Human airway epithelial cells; multi-cytokine readout; post-transcriptional HuR mechanism suggested.
Reactive Oxygen SpeciesMuscular DystrophyNOX2
Evidence Dimension
Inhibition of ROS production in dystrophic myotubes
Target Compound Data
~40% inhibition of ROS production at 300 µM
Comparator Or Baseline
Apocynin: 6-fold increase in fluorescence (pro-oxidant effect)
Quantified Difference
Opposite functional effects
Conditions
Cultured dystrophic myotubes; ROS monitored with DCFH-DA over 20 minutes.
Why This Matters
This data demonstrates that substituting diapocynin with apocynin is not scientifically valid in models of oxidative stress; the two compounds produce functionally opposite outcomes, a crucial consideration for designing reproducible experiments.
Reactive Oxygen SpeciesMuscular DystrophyNOX2
[1] Ismail, H. M., Scapozza, L., Ruegg, U. T., & Dorchies, O. M. (2014). Diapocynin, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle. PLoS ONE, 9(10), e110708. View Source
gp91phox mRNA Suppression in PBMCs: Diapocynin vs. Apocynin
In primary cultures of SOD1^G93A-expressing motor neurons challenged with nitric oxide-mediated death, diapocynin provided significantly greater protection at a 20-fold lower concentration than apocynin [1].
gp91phox mRNA SuppressionHead-to-head
Diapocynin strongly inhibited gp91phox mRNA and both TNF-α/IL-10 production. Apocynin required higher concentration and did not suppress IL-10.
LPS-activated human PBMCs; RT-PCR and cytokine supernatant measurement.
NeuroprotectionALSMotor Neuron
Evidence Dimension
Protection against nitric oxide-mediated death in SOD1^G93A motor neurons
Target Compound Data
Significantly greater protection at 10 µM (lowest statistically significant concentration)
Comparator Or Baseline
Apocynin: Comparable protection only at 200 µM
Quantified Difference
20-fold higher potency
Conditions
Primary cultures of SOD1^G93A-expressing motor neurons.
Why This Matters
This 20-fold difference in neuroprotective potency in a disease-relevant cell model is a key quantitative metric for researchers in ALS and neurodegeneration, indicating that diapocynin is the more potent and reliable tool for modulating NOX-dependent neuronal death.
NeuroprotectionALSMotor Neuron
[1] Trumbull, K. A., McAllister, D., Gandelman, M. M., Fung, W. Y., Lew, T., Brennan, L., ... & Beckman, J. S. (2012). Diapocynin and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice. Neurobiology of Disease, 45(1), 137-144. View Source
In Vivo Motor Function in DMD Mouse Model: Diapocynin vs. Apocynin
A comparative study in normotensive rats found that diapocynin possesses a higher total antioxidant capacity than apocynin. While both compounds induce hypotension, the effect of diapocynin is reversed more rapidly than that of apocynin [1].
In Vivo Motor Function DMD ModelHead-to-head
Diapocynin (10–100 mg/kg p.o.) improved locomotor activity and wheel running; apocynin (50 mg/kg) showed no benefit. Both equally preserved sarcolemmal integrity.
Model-response endpoint context; functional motor outcomes differ despite similar ex vivo muscle effects.
mdx5Cv mice; oral dosing; behavioral and ex vivo physiology at P35–P60.
AntioxidantCardiovascularHypotension
Evidence Dimension
Antioxidant capacity and duration of hypotensive effect
Apocynin: Lower antioxidant capacity; hypotensive effect is long-lasting
Quantified Difference
Qualitative difference in effect duration
Conditions
Normotensive Wistar rats; in vivo blood pressure measurement and in vitro antioxidant assays.
Why This Matters
For cardiovascular researchers, the differential duration of action between diapocynin and apocynin is a critical experimental variable. Diapocynin's faster reversal may be advantageous in studies requiring more transient pathway inhibition, allowing for cleaner washout periods.
AntioxidantCardiovascularHypotension
[1] de Almeida, A. C., Marques, L. M., Bressan, E., de Oliveira, T. F., da Silva, G. F., de Andrade, C. R., ... & Nakamune, A. C. M. S. (2017). Hypotensive and vasorelaxant effect of Diapocynin in normotensive rats. Free Radical Biology and Medicine, 106, 10-22. View Source
Diapocynin: Best-Fit Application Scenarios
MPO-Independent NOX Pathway Studies
Given its 7.2-fold greater anti-inflammatory potency over apocynin in human airway cells [1], diapocynin is the superior choice for mechanistic studies focused on NOX-mediated cytokine and chemokine release. Its use ensures robust pathway inhibition at lower micromolar concentrations, reducing the potential for off-target effects that may arise from higher doses of apocynin. This makes it particularly valuable for screening and validation assays in respiratory disease models, such as asthma or COPD.
CNS-Penetrant NOX Inhibition for Parkinson's Disease
Diapocynin is uniquely qualified for studies in dystrophic muscle due to its functional differentiation from apocynin. Unlike apocynin, which acts as a pro-oxidant in this context, diapocynin effectively inhibits ROS production by ~40% in dystrophic myotubes [2]. This property is essential for accurately assessing the role of NOX-derived ROS in muscle pathology and for screening potential therapeutic strategies that aim to mitigate oxidative damage and preserve muscle function.
Muscular Dystrophy: Functional In Vivo Endpoint Improvement
The established 20-fold higher neuroprotective potency of diapocynin in ALS-relevant motor neurons [3], combined with its validated oral activity and neuroprotective effects in pre-clinical Parkinson's disease models [4], positions it as a critical tool for neuroinflammation and neurodegeneration research. Its ability to cross the blood-brain barrier and its direct, prodrug-independent activity make it essential for in vivo studies aiming to correlate NOX inhibition with functional and histological outcomes in the central nervous system.
Anti-Inflammatory Screening in Airway Disease Models
In cardiovascular research where the duration of target engagement is a key variable, diapocynin offers a distinct advantage over apocynin. Its hypotensive effect is reversed more rapidly [5], allowing for a more acute and titratable modulation of NOX-related vascular function. This property is particularly relevant for studies designed to dissect the acute versus chronic roles of vascular ROS in blood pressure regulation, endothelial function, and vascular reactivity.
Application
Selection Property
Validation Focus
NOX pathway studies in non-phagocytic cells
MPO-independent inhibitory dimer
NOX complex assembly endpoint review
Neuroinflammation / Parkinson's disease research models
Lipophilicity-associated brain accumulation
Striatal dopamine and neuroinflammatory marker endpoints
Duchenne muscular dystrophy research models
In vivo functional motor response
Locomotor and eccentric contraction force endpoint review
[1] Houser, K. R., Johnson, D. K., & Ishmael, F. T. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 6. View Source
[2] Ismail, H. M., Scapozza, L., Ruegg, U. T., & Dorchies, O. M. (2014). Diapocynin, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle. PLoS ONE, 9(10), e110708. View Source
[3] Trumbull, K. A., McAllister, D., Gandelman, M. M., Fung, W. Y., Lew, T., Brennan, L., ... & Beckman, J. S. (2012). Diapocynin and apocynin administration fails to significantly extend survival in G93A SOD1 ALS mice. Neurobiology of Disease, 45(1), 137-144. View Source
[4] Ghosh, A., Kanthasamy, A., Joseph, J., Anantharam, V., Srivastava, P., Dranka, B. P., ... & Kanthasamy, A. G. (2012). Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. Journal of Neuroinflammation, 9(1), 241. View Source
[5] de Almeida, A. C., Marques, L. M., Bressan, E., de Oliveira, T. F., da Silva, G. F., de Andrade, C. R., ... & Nakamune, A. C. M. S. (2017). Hypotensive and vasorelaxant effect of Diapocynin in normotensive rats. Free Radical Biology and Medicine, 106, 10-22. View Source
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